7-chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine
Overview
Description
Physical And Chemical Properties Analysis
The compound “7-chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine” has the following physical and chemical properties1:- Molecular formula: C22H16ClFN4
- Molecular weight: 416.84 g/mol
- Melting point: 297-301°C
- Solubility: Insoluble in water, soluble in dimethyl sulfoxide (DMSO) and ethanol1.
Scientific Research Applications
-
Green Chemistry
- Scientific Field : Green Chemistry .
- Application Summary : BIBF 1120 is being studied for its potential applications in green chemistry . Green chemistry is a field focused on designing products and processes that minimize the use and generation of hazardous substances .
- Methods of Application : Researchers are exploring more environmentally friendly methods for the synthesis of BIBF 1120 . This includes the use of safer solvents and the elimination of steps that require high toxicity or extreme temperatures .
- Results or Outcomes : While progress has been made in developing greener synthesis methods for BIBF 1120, further research is needed to optimize these methods and assess their feasibility for large-scale production .
Safety And Hazards
For safety and hazards information, it’s recommended to refer to the Safety Data Sheet (SDS) of the compound2. The SDS contains information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.
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properties
IUPAC Name |
7-chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2FN4O2/c15-9-3-7(1-2-11(9)17)20-14-8-4-13(21(22)23)10(16)5-12(8)18-6-19-14/h1-6H,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJPGKSDBZFNBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618752 | |
Record name | 7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine | |
CAS RN |
179552-73-9 | |
Record name | 7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitro-4-quinazolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179552-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitro-4-quinazolinamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179552739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.217 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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